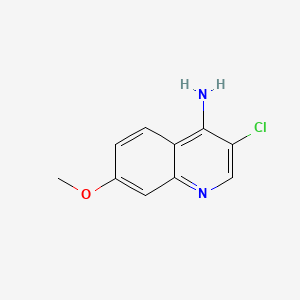

3-Chloro-7-methoxyquinolin-4-amine

Description

Structure

3D Structure

Properties

CAS No. |

1203645-08-2 |

|---|---|

Molecular Formula |

C10H9ClN2O |

Molecular Weight |

208.645 |

IUPAC Name |

3-chloro-7-methoxyquinolin-4-amine |

InChI |

InChI=1S/C10H9ClN2O/c1-14-6-2-3-7-9(4-6)13-5-8(11)10(7)12/h2-5H,1H3,(H2,12,13) |

InChI Key |

VXSUVLMLVCTWFH-UHFFFAOYSA-N |

SMILES |

COC1=CC2=NC=C(C(=C2C=C1)N)Cl |

Synonyms |

4-Amino-3-chloro-7-methoxyquinoline |

Origin of Product |

United States |

Structure Activity Relationship Sar Principles of 3 Chloro 7 Methoxyquinolin 4 Amine Derivatives

Methodologies for SAR Derivations

The elucidation of structure-activity relationships for quinoline (B57606) derivatives is a systematic process that relies on iterative design, synthesis, and biological evaluation.

Rational drug design is a key strategy for developing novel quinoline-based therapeutic agents. nih.govgoogle.com This approach involves the deliberate modification of a lead compound to enhance its efficacy and selectivity. The process often begins with a known bioactive molecule, such as 3-Chloro-7-methoxyquinolin-4-amine, and involves creating a series of analogues by systematically varying substituents at different positions on the quinoline ring. frontiersin.org

For instance, researchers might synthesize a library of compounds where the chlorine at the C-3 position is moved to other positions or replaced by other halogens to study the effect on activity. epa.gov Similarly, the methoxy (B1213986) group at C-7 could be shifted, or different alkoxy groups could be introduced to probe the impact of size and electronics. frontiersin.org Computational modeling and docking studies are frequently employed to predict how these structural changes will affect the binding of the molecule to its biological target, guiding the selection of the most promising candidates for synthesis. google.comnih.gov

Beyond simple substituent changes, SAR studies also involve modifying the quinoline core itself. This can include the introduction of additional rings fused to the quinoline system or altering the side chains attached to key functional groups. mdpi.com For example, the reactivity of the quinoline ring allows for electrophilic or radical substitution at various positions, such as C-3, providing a route to novel structures. mdpi.com The synthesis of quinoline derivatives through methods like the Friedländer, Skraup, or Doebner-von Miller reactions allows for the construction of a wide variety of poly-substituted quinolines from different starting materials, facilitating a broad exploration of the chemical space around the core scaffold. nih.govrsc.org

Impact of Chlorine Substitution on Molecular Functionality

The presence and position of a chlorine atom on the quinoline ring are critical determinants of biological activity. As an electron-withdrawing group, chlorine can significantly alter the electronic properties and lipophilicity of the molecule, which in turn affects its ability to cross cell membranes and interact with target proteins. orientjchem.org

Research has shown that the influence of chlorine is highly position-dependent:

7-Chloro Substitution : In the context of antimalarial 4-aminoquinolines like chloroquine (B1663885), a chlorine atom at the C-7 position is considered essential for high potency. nih.govyoutube.com

3-Chloro Substitution : Substitution at the C-3 position has been associated with different outcomes. While 3-chloroquinolines were found to be less mutagenic than other chloro-substituted derivatives epa.gov, the presence of a chloro group at C-3, in combination with another at C-4, was linked to excellent antitubercular activity. nih.gov

Other Positions : A chloro-substituent on a quinoline derivative was also found to enhance its antileishmanial activity. rsc.org Conversely, for certain quinoline-imidazole hybrids, the presence of an electron-withdrawing chlorine atom at C-2 led to a loss of antimalarial activity. nih.gov

| Position of Chlorine | Reported Effect | Biological Context | Citation |

|---|---|---|---|

| C-7 | Essential for high potency | Antimalarial | nih.govyoutube.com |

| C-3 | Reduced mutagenicity | General | epa.gov |

| C-3 and C-4 | Excellent activity | Antitubercular | nih.gov |

| C-2 | Loss of activity | Antimalarial (in specific hybrids) | nih.gov |

Influence of Methoxy Group Position and Presence

The methoxy group (-OCH₃) is an electron-donating group that can also significantly influence the pharmacological profile of quinoline derivatives. Its presence can affect properties like solubility, receptor-binding affinity, and metabolic stability. researchgate.net

The position of the methoxy group is crucial:

7-Methoxy Substitution : The presence of a methoxy group at the C-7 position has been shown to improve the antitumor activity of some quinoline compounds. orientjchem.org In the development of antiproliferative agents, introducing an alkoxy group at C-7 of the quinoline nucleus was found to enhance activity. frontiersin.org

6-Methoxy Substitution : In a study of quinoline-carbonitrile derivatives, the methoxy group at C-6 was found to be biologically preferable to a methyl group or no substitution for antibacterial activity. frontiersin.org

2-Methoxy Substitution : In contrast, SAR studies on certain antimalarial hybrids showed that an electron-donating methoxy group at the C-2 position enhanced activity. nih.gov

| Position of Methoxy Group | Reported Effect | Biological Context | Citation |

|---|---|---|---|

| C-7 | Improved antitumor activity | Anticancer | orientjchem.org |

| C-7 | Enhanced antiproliferative activity | Anticancer | frontiersin.org |

| C-6 | Increased antibacterial activity | Antibacterial | frontiersin.org |

| C-2 | Enhanced activity | Antimalarial (in specific hybrids) | nih.gov |

Role of the 4-Amino Group and its Derivatizations on Molecular Interactions

The 4-amino group is a cornerstone of the bioactivity of many quinoline derivatives, serving as a key site for molecular interactions and derivatization. wikipedia.orgnih.gov 4-Aminoquinoline (B48711) itself is a crucial precursor for the synthesis of a wide array of therapeutic agents. wikipedia.org

The basic nitrogen of the 4-amino group is often essential for activity, particularly in antimalarial compounds where it is believed to be involved in the drug's mechanism of action. youtube.com Derivatization of this amino group is a common strategy to modulate the compound's properties:

Side Chain Modification : Attaching a dialkylaminoalkyl side chain to the 4-amino group is a common feature in antimalarial drugs like chloroquine and is considered essential for optimal activity. youtube.com

Formation of Complex Derivatives : The 4-amino group can be part of more complex structures. For example, in the DNA methyltransferase inhibitor SGI-1027, the 4-(quinolin-4-ylamino)benzamide moiety is critical for its interaction with the target protein. nih.gov Subsequent studies on SGI-1027 derivatives have further explored how modifications to this part of the molecule affect inhibitory activity. nih.gov

Fused Ring Systems : The 4-amino group can also be used as a reactive handle to construct fused heterocyclic systems, leading to entirely new classes of compounds, such as 4-aminopyrimido[4,5-b]quinolines, which have been investigated for their antimicrobial activities. researchgate.net

Stereochemical Aspects of Quinoline Derivatives

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can play a critical role in the biological activity of quinoline derivatives. Chiral centers within the quinoline scaffold or its side chains can lead to enantiomers or diastereomers that may exhibit significantly different pharmacological and toxicological profiles.

While the core this compound is achiral, derivatives often incorporate chiral elements. For example, the antimalarial drug mefloquine (B1676156) possesses two chiral centers, resulting in four possible stereoisomers. It is marketed as a racemic mixture of the (+)-erythro and (–)-erythro enantiomers. Studies involving the specific acylation of (+)-erythro-Mefloquine highlight that different enantiomers can react differently and have distinct biological properties. mdpi.com The rational design of quinoline-based drugs must, therefore, consider stereochemical factors to optimize interactions with chiral biological targets like enzymes and receptors. researchgate.net

Computational and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting various molecular properties with high accuracy.

Molecular Geometry Optimization and Conformational Analysis

The first step in a DFT study is typically the optimization of the molecule's geometry to find its most stable three-dimensional arrangement (lowest energy state). For 3-Chloro-7-methoxyquinolin-4-amine, the core quinoline (B57606) ring is expected to be largely planar. The primary conformational flexibility arises from the rotation around the C-O bond of the methoxy (B1213986) group and the C-N bond of the amine group.

Geometry optimization calculations, often performed using basis sets like B3LYP/6-311++G(d,p), would precisely determine the bond lengths, bond angles, and dihedral angles of the lowest energy conformer. researchgate.netmdpi.com The planarity of the quinoline system is critical for its aromatic character, while the orientation of the amino and methoxy substituents can significantly influence its intermolecular interactions.

Electronic Structure Analysis (HOMO-LUMO Energies, Charge Distribution, Molecular Electrostatic Potential)

Understanding the electronic structure is key to predicting a molecule's reactivity and spectral properties.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in defining a molecule's ability to donate or accept electrons. mdpi.com The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.netthaiscience.info For this compound, the electron-rich amino and methoxy groups are expected to raise the HOMO energy, while the electronegative chlorine atom and the quinoline ring itself influence the LUMO.

Charge Distribution: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate the partial charges on each atom. semanticscholar.org This reveals the distribution of electrons across the molecule, highlighting electropositive and electronegative centers.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the surface of the molecule. researchgate.netresearchgate.net It is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net In an MEP map of this compound, negative potential (typically colored red) would be expected around the nitrogen atom of the quinoline ring, the oxygen of the methoxy group, and the nitrogen of the amine group, indicating these are prime sites for electrophilic attack. Regions of positive potential (blue) would likely be found near the hydrogen atoms of the amine group, suggesting their role as hydrogen bond donors. researchgate.netresearchgate.net

Table 1: Predicted Frontier Orbital Properties and Energy Gap

| Parameter | Description | Predicted Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Relatively high, influenced by the electron-donating NH₂ and OCH₃ groups. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Influenced by the quinoline ring and the electron-withdrawing Cl atom. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. researchgate.net | A moderate gap is expected, suggesting a balance between stability and reactivity. |

Chemical Reactivity Parameters (e.g., Chemical Hardness, Electrophilicity Index)

Global reactivity descriptors, derived from HOMO and LUMO energies, quantify the chemical behavior of a molecule. mdpi.com

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. researchgate.net

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. It is calculated as η = (ELUMO - EHOMO). researchgate.net Harder molecules have a larger HOMO-LUMO gap.

Global Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η). scielo.org.mx This index is useful for predicting how the molecule will behave as an electrophile in a reaction. researchgate.netscielo.org.mx

Table 2: Global Chemical Reactivity Descriptors

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Indicates the tendency of electrons to escape. |

| Chemical Hardness (η) | (ELUMO - EHOMO) | Measures resistance to charge transfer. |

| Global Softness (S) | 1 / η | Measures the polarizability of the molecule. |

| Electrophilicity Index (ω) | μ² / (2η) | Predicts the energy lowering of a system when it accepts electrons. |

Molecular Dynamics Simulations and Conformational Landscape Exploration

While DFT provides a static picture of the molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, often in a simulated solvent environment, to explore its conformational landscape. For a flexible molecule like this compound, MD can reveal the different shapes it can adopt, the stability of these conformations, and the transitions between them. This information is crucial for understanding how the molecule might adapt its shape to fit into a biological target's binding site.

Pharmacophore Modeling and Ligand-Based Design Principles

In drug discovery, a pharmacophore is defined as the essential ensemble of steric and electronic features necessary to ensure optimal interactions with a specific biological target. researchgate.net Ligand-based pharmacophore modeling is used when the structure of the target is unknown, relying on the chemical features of known active molecules. nih.govsemanticscholar.org

Identification of Key Pharmacophoric Features

The structure of this compound presents several key features that can be crucial for molecular recognition by a biological receptor.

Hydrogen Bond Donor (HBD): The primary amine (-NH₂) group at position 4 is a strong hydrogen bond donor.

Hydrogen Bond Acceptors (HBA): The nitrogen atom within the quinoline ring and the oxygen atom of the methoxy group at position 7 can both act as hydrogen bond acceptors.

Aromatic/Hydrophobic Region: The fused bicyclic quinoline ring system provides a large, planar hydrophobic surface that can engage in π-π stacking or hydrophobic interactions.

These features can be mapped onto a 3D model to create a pharmacophore query. This query can then be used to screen large chemical databases for other molecules that share the same essential features, potentially leading to the discovery of new compounds with similar biological activities. nih.gov Studies on similar quinoline derivatives often highlight the importance of the 4-amino group and substituents on the benzenoid ring for biological activity, reinforcing the significance of these pharmacophoric points. sci-hub.se

Table 3: Pharmacophoric Features of this compound

| Pharmacophoric Feature | Molecular Moiety | Potential Interaction |

|---|---|---|

| Hydrogen Bond Donor | -NH₂ at C4 | Donating H-bonds to an acceptor group (e.g., C=O) on a receptor. |

| Hydrogen Bond Acceptor | Quinoline Ring Nitrogen | Accepting H-bonds from a donor group (e.g., N-H, O-H) on a receptor. |

| Hydrogen Bond Acceptor | -OCH₃ at C7 | Accepting H-bonds from a donor group on a receptor. |

| Aromatic/Hydrophobic Region | Quinoline Ring | π-π stacking or hydrophobic interactions with aromatic/hydrophobic pockets in a receptor. |

Feature Mapping and Conformational Requirements

Feature mapping and conformational analysis are computational techniques used to identify the key structural features and spatial arrangements of a molecule that are critical for its interactions. The conformational flexibility of a molecule, or its ability to adopt different shapes (conformations), is a key determinant of its interaction profile.

For quinoline derivatives, studies have shown that specific substitutions significantly influence their conformational preferences. For instance, the presence and position of a methoxy group can be directly responsible for inducing conformational changes that favor binding within a receptor's active site. mdpi.com Computational analysis of related structures has identified that different conformations, such as "open" and "closed" forms stabilized by intramolecular hydrogen bonds, can exist. nih.gov The specific conformation adopted by the molecule is believed to be crucial for its ability to interact with target receptors, as different conformations expose different functional groups for potential binding. nih.gov

The key pharmacophoric features—the essential spatial arrangement of atoms or functional groups necessary for interaction—often include hydrogen bond donors and acceptors. In the case of quinoline derivatives, various nitrogen atoms within the core structure can act as hydrogen bond donor sites, establishing vital interactions with amino acid residues in the active sites of enzymes. mdpi.com The goal of feature mapping is to create a model that defines the essential steric and electronic features required for a molecule to interact with a specific target.

Molecular Docking Studies (principles of interaction prediction)

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. acs.orgnih.gov This technique is widely used to predict the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein or enzyme. The principle behind docking is to simulate the binding process at an atomic level and to identify the most stable binding pose, which is usually the one with the lowest binding energy. mdpi.comtandfonline.com

The process involves placing the ligand in the binding site of the receptor and exploring its various possible conformations and orientations. A "scoring function" is then used to estimate the binding affinity for each pose. These scores are based on calculations of intermolecular forces such as electrostatic interactions, van der Waals forces, and hydrogen bonding. tandfonline.comnih.gov By calculating these forces, docking software can predict how tightly a ligand will bind to a receptor, providing a theoretical foundation for its potential as an inhibitor or modulator. mdpi.comnih.gov

Prediction of Binding Modes and Interaction Sites with Receptors (without biological activity outcomes)

Molecular docking studies on quinoline derivatives have successfully predicted their binding modes within the active sites of various protein targets. These predictions detail the specific amino acid residues involved in the interaction and the nature of the chemical bonds formed.

For example, docking analyses have shown that quinoline compounds can orient themselves within the catalytic region of an enzyme's active pocket. mdpi.com The predictions often highlight a network of non-covalent interactions. Common predicted interactions for this class of compounds include:

Hydrogen Bonds: These are frequently observed between the quinoline nitrogen atoms or other functional groups and specific amino acid residues like Serine (Ser), Arginine (Arg), and Histidine (His). nih.govtandfonline.com For instance, studies on related compounds predicted hydrogen bonds with residues such as Ser120, His121, and Asn135. nih.govtandfonline.com

Hydrophobic Interactions: The aromatic rings of the quinoline scaffold often engage in hydrophobic interactions (pi-alkyl and pi-pi stacking) with nonpolar amino acid residues like Cysteine (Cys), Tryptophan (Trp), Tyrosine (Tyr), and Isoleucine (Ile). tandfonline.comnih.gov

Electrostatic Interactions: Charged residues, such as Arg207, can form electrostatic interactions with the ligand. tandfonline.com

These predicted binding modes provide a structural hypothesis for how the compound interacts with its target. The table below summarizes the types of interactions predicted for quinoline-based compounds from various docking studies.

Energetic Analysis of Molecular Interactions

A critical component of molecular docking is the energetic analysis, which quantifies the stability of the predicted ligand-receptor complex. This is typically expressed as a binding energy or docking score, with more negative values indicating a more stable interaction and higher binding affinity. mdpi.comtandfonline.com

Computational studies on quinoline derivatives consistently report negative binding free energies (ΔG), confirming a significant affinity for their target receptors. mdpi.com For example, energetic analyses of related quinoline hybrids have yielded binding energies ranging from -7.1 to -7.9 kcal/mol. tandfonline.comresearchgate.net In some specialized computational models using Density Functional Theory (DFT), interaction energies have been calculated to be as significant as -136.6 kcal/mol, highlighting the substantial stabilization achieved through noncovalent interactions. bohrium.com This energetic evaluation is crucial for ranking potential compounds and prioritizing them for further experimental testing.

Quantitative Structure-Activity Relationship (QSAR) Modeling (theoretical basis and methodologies)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.org The fundamental principle of QSAR is that the variation in the activity of a series of compounds is dependent on the variation in their molecular properties. nih.gov

A QSAR model takes the form of a mathematical equation: Activity = f(Molecular Descriptors) + error wikipedia.org

Here, "Molecular Descriptors" are numerical values that describe the physicochemical, topological, or geometric properties of a molecule. nih.gov The function 'f' can be a simple linear equation or a more complex model derived from machine learning algorithms. wikipedia.orgnih.gov

Methodologies for developing QSAR models are varied. A common approach is Multiple Linear Regression (MLR) , which creates a linear equation relating the activity to a set of descriptors. nih.govbiointerfaceresearch.com More advanced methods include machine learning algorithms like Artificial Neural Networks (ANN) , Support Vector Machines (SVM), and Random Forest (RF), which can capture complex, non-linear relationships between structure and activity. nih.govnih.gov For 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA), the three-dimensional structures of molecules are used to compute steric and electrostatic fields, which then serve as descriptors. nih.govwikipedia.org

Development of Predictive Models based on Molecular Descriptors

The development of a predictive QSAR model begins with the calculation of a wide range of molecular descriptors for a set of compounds with known activities (the "training set"). biointerfaceresearch.com These descriptors quantify various aspects of the molecular structure. Subsequently, a statistical method, such as stepwise MLR or a genetic algorithm, is used to select the most relevant descriptors that best correlate with the observed activity. nih.govresearchgate.net

The types of descriptors used are diverse and can be categorized as follows:

Topological (2D) Descriptors: These are derived from the 2D representation of the molecule and describe properties like molecular size, shape, and branching (e.g., Kappa indices). nih.govresearchgate.net

Conformational (3D) Descriptors: These are calculated from the 3D structure of the molecule and relate to its spatial arrangement. nih.gov

Quantum Chemical Descriptors: These are derived from quantum mechanics calculations and describe electronic properties like the energy of the highest occupied molecular orbital (EHOMO). researchgate.netmdpi.com

Physicochemical Descriptors: These include properties like hydrophobicity (LogP) and polar surface area. nih.gov

The selected descriptors are then used to build the mathematical model that can predict the activity of new, untested compounds. wikipedia.org

Validation and Statistical Analysis of QSAR Models

For a QSAR model to be considered reliable and predictive, it must undergo rigorous statistical validation. biointerfaceresearch.com Validation assesses the model's goodness-of-fit, robustness, and predictive power. mdpi.com

Key validation techniques and statistical parameters include:

Internal Validation: This is typically performed using cross-validation techniques like Leave-One-Out (LOO) . In LOO, one compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for every compound, and the results are used to calculate the cross-validated correlation coefficient (q² or Q²). A high q² (typically > 0.6) indicates good internal stability and robustness. mdpi.com

External Validation: The model's true predictive power is assessed using an external test set—a set of compounds that were not used in the model's development. biointerfaceresearch.com The model's ability to predict the activities of these compounds is measured by the predictive R² (pred_r² or R²_ext). A high value (typically > 0.7) indicates good external predictivity. researchgate.netmdpi.com

Y-Scrambling: This is a test to ensure the model is not the result of a chance correlation. The biological activity values (Y-variable) are randomly shuffled, and a new QSAR model is developed. A valid model should show a significant drop in its statistical quality (low R² and q²) for the scrambled data. nih.govmdpi.com

The table below lists common statistical parameters used to validate QSAR models and their generally accepted threshold values for a predictive model.

Applications As Chemical Probes and Intermediates Non Biological

Role as Synthetic Intermediates in Complex Molecule Synthesis

As a synthetic intermediate, 3-Chloro-7-methoxyquinolin-4-amine provides a foundational framework for constructing a diverse array of complex organic compounds. The presence of the amine and chloro substituents allows for sequential and site-selective reactions, enabling the elaboration of the quinoline (B57606) core into more sophisticated structures.

The quinoline scaffold is a privileged structure in medicinal chemistry, and this compound serves as a key starting material for the synthesis of various biologically relevant quinoline derivatives. One of the notable applications is in the preparation of analogs of Bosutinib, a tyrosine kinase inhibitor. Although the direct synthesis of Bosutinib itself starts from different precursors, the chemical principles involved in the synthesis of related quinoline-based kinase inhibitors often rely on intermediates with similar functionalities. derpharmachemica.comnih.govresearchgate.net The 4-aminoquinoline (B48711) core is a common feature in many kinase inhibitors, and the chlorine at the 3-position and the methoxy (B1213986) group at the 7-position of this compound offer handles for further chemical modification to create a library of potential drug candidates. nih.gov

The synthesis of such complex molecules often involves multi-step reaction sequences. For instance, a general strategy might involve the nucleophilic substitution of the 4-amino group or the chlorine atom, or further functionalization of the quinoline ring system. These transformations are crucial for building the intricate structures required for specific biological activities.

Beyond its role in synthesizing specific drug analogs, this compound is a valuable building block for a broader range of heterocyclic systems. sigmaaldrich.com Heterocyclic compounds are of immense interest due to their wide-ranging applications in pharmaceuticals, agrochemicals, and materials. chemrj.orgrroij.com The quinoline nucleus itself is a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, and the substituents on this compound provide multiple points for annulation or derivatization to construct other fused or linked heterocyclic systems.

For example, the amine group can be diazotized and subsequently replaced with various other functional groups, or it can participate in condensation reactions to form new rings. The chlorine atom, being a good leaving group, can be displaced by a variety of nucleophiles, allowing for the introduction of diverse substituents. This versatility makes it a sought-after intermediate in combinatorial chemistry and the development of compound libraries for high-throughput screening. crysdotllc.com

Use in Material Science Research (e.g., Organic Phosphors, Optoelectronic Materials)

The unique photophysical properties of the quinoline ring system have led to the exploration of its derivatives in material science. While specific research on this compound in this area is still emerging, the broader class of quinoline compounds has shown promise in the development of organic phosphors and optoelectronic materials. The extended π-conjugated system of the quinoline core can be fine-tuned by the introduction of electron-donating and electron-withdrawing groups, such as the methoxy and chloro substituents present in this compound, to modulate the material's absorption and emission characteristics. This tunability is crucial for designing materials with specific optical and electronic properties for applications in organic light-emitting diodes (OLEDs), sensors, and other electronic devices.

Development of Analytical Probes

The fluorescent nature of many quinoline derivatives makes them attractive candidates for the development of analytical probes. researchgate.net These probes can be designed to detect specific analytes, such as metal ions, anions, or biologically important molecules, through changes in their fluorescence intensity or wavelength. The amine group in this compound can act as a binding site for an analyte, and this interaction can perturb the electronic structure of the quinoline ring, leading to a detectable optical response. While specific examples utilizing this compound as an analytical probe are not extensively documented, the fundamental principles of fluorescent sensor design suggest its potential in this field. The development of such probes is an active area of research with applications in environmental monitoring, medical diagnostics, and cellular imaging.

Future Directions in Research of 3 Chloro 7 Methoxyquinolin 4 Amine

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The synthesis of quinoline (B57606) derivatives has traditionally relied on classical methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses. nih.govijpsjournal.com However, these methods often come with significant drawbacks, including the use of hazardous reagents, harsh reaction conditions like high temperatures, long reaction times, and the generation of substantial waste, which pose environmental and economic challenges. nih.govrsc.org Consequently, a major thrust in modern organic chemistry is the development of green and sustainable synthetic protocols. nih.gov

Future research on 3-Chloro-7-methoxyquinolin-4-amine and related compounds will increasingly focus on "green chemistry" approaches. ijpsjournal.com This involves several key strategies:

Alternative Energy Sources: Utilizing microwave and ultrasound irradiation as energy sources can significantly reduce reaction times and improve energy efficiency compared to conventional heating. nih.gov

Eco-Friendly Catalysts and Solvents: The development and use of reusable catalysts, such as polymer-supported sulphonic acid or transition metal oxides, can minimize waste and reduce the need for hazardous materials. rsc.orgasianpubs.org Research into using environmentally benign solvents like water ("on-water" synthesis) or formic acid is also a promising area. ijpsjournal.comnih.govacs.org

One-Pot and Multicomponent Reactions (MCRs): Designing synthetic sequences where multiple steps are performed in a single reaction vessel (one-pot reactions) or where multiple starting materials react to form the final product in a single step (MCRs) can dramatically improve efficiency and reduce waste. nih.govacs.orgnih.gov An example is the copper(II) triflate-catalyzed three-component coupling of anilines, aldehydes, and alkynes, which can be performed without a ligand, cocatalyst, or solvent. acs.org

These sustainable methods not only offer environmental and economic benefits but also open up pathways to create a diverse array of quinoline analogues that were previously difficult to access. acs.org

Advanced Spectroscopic Characterization Methodologies Beyond Basic Identification

While standard spectroscopic techniques like FT-IR, NMR, and mass spectrometry are essential for basic structural confirmation, future research will leverage more advanced and integrated spectroscopic methods to gain deeper insights into the molecular structure and properties of this compound and its derivatives. nih.govkuleuven.be

The combination of experimental spectroscopy with theoretical calculations, particularly Density Functional Theory (DFT), provides a powerful tool for unambiguous characterization. researchgate.net This approach allows for the precise assignment of vibrational bands in IR and Raman spectra and the accurate prediction of NMR chemical shifts. researchgate.netresearchgate.net

Future directions in this area include:

In-depth Vibrational Analysis: Using techniques like Raman spectroscopy alongside IR spectroscopy, supported by DFT calculations, can help to characterize key vibrational modes, such as the C-Cl stretching mode or specific ring vibrations, with high precision. researchgate.netarabjchem.org For instance, studies on similar chloro-quinolines have identified characteristic C-Cl stretching modes in the 850–550 cm⁻¹ region. arabjchem.org

Probing Electronic Properties: Advanced UV-Vis and fluorescence spectroscopy can be used to study the electronic absorption, emission, and photophysical properties of new derivatives. nih.govresearchgate.net Parameters such as quantum yield and Stokes shift provide valuable information for potential applications in materials science, such as in the development of fluorescent probes or electroluminescent materials. nih.govmdpi.com

Solid-State Characterization: Single-crystal X-ray diffraction remains the gold standard for determining the precise three-dimensional molecular structure. kuleuven.be This technique provides invaluable data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding structure-activity relationships.

| Technique | Information Obtained | Future Application for this compound | Reference |

|---|---|---|---|

| FT-IR & Raman Spectroscopy with DFT | Precise assignment of vibrational modes (e.g., C-Cl, C=N stretches). | Unambiguous confirmation of functional group modifications and molecular structure. | researchgate.net |

| ¹H & ¹³C NMR with DFT | Accurate prediction and assignment of chemical shifts. | Detailed structural elucidation of novel, complex analogues. | kuleuven.beresearchgate.net |

| UV-Vis & Fluorescence Spectroscopy | Electronic absorption, emission spectra, quantum yield, Stokes shift. | Exploring potential as fluorescent probes or in optoelectronic materials. | nih.govresearchgate.net |

| Single-Crystal X-ray Diffraction | Exact 3D molecular geometry, bond lengths, and angles. | Understanding intermolecular interactions and validating computational models. | kuleuven.be |

Further Elucidation of Reaction Mechanisms

A thorough understanding of reaction mechanisms is fundamental to optimizing reaction conditions, improving yields, and controlling selectivity in the synthesis of this compound and its analogues. While the general pathways of many classical quinoline syntheses are known, the precise mechanisms of newer, catalyzed reactions are often still under investigation. vedantu.com

Future research will focus on detailed mechanistic studies, which can involve:

Kinetic and Isotopic Labeling Studies: These experiments provide evidence for or against proposed reaction intermediates and pathways. researchgate.net

Computational Modeling: DFT calculations can be used to map out the entire reaction coordinate, identify transition states, and calculate activation energies, offering a detailed picture of the reaction mechanism at a molecular level. researchgate.net

Control Experiments: Carefully designed experiments can help to identify the roles of different reagents and catalysts. For example, recent studies on an iron-catalyzed quinoline synthesis used control experiments to elucidate the role of the solvent (methanol) as a carbon source. researchgate.net

For example, the mechanism for the on-water synthesis of 2-substituted quinolines was recently elucidated, revealing the specific role of benzylamine (B48309) as a nucleophilic catalyst in the transformation. nih.govacs.org Applying similar integrated experimental and computational approaches to the synthesis of this compound will be crucial for developing more efficient and selective synthetic routes.

Computational Design of Targeted Analogues

The advent of powerful computational tools has revolutionized the process of drug discovery and materials science, moving from serendipitous discovery to rational design. For this compound, computational methods can guide the synthesis of new analogues with tailored properties. worldscientific.com

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR modeling, using techniques like Comparative Molecular Field Analysis (CoMFA), can correlate the three-dimensional structures of a series of compounds with their biological activity. mdpi.com The resulting models and contour maps can highlight which regions of the molecule can be modified to enhance activity. mdpi.comresearchgate.net

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target, such as a protein or enzyme. It is widely used to design new potential therapeutic agents by understanding and optimizing the molecular interactions (e.g., hydrogen bonds) between the ligand and the target's active site. worldscientific.comresearchgate.net

In Silico Prediction of Properties: Computational tools can predict various physicochemical properties of designed molecules, which is valuable for assessing their potential as functional materials. researchgate.net

By using a known active molecule as a template, researchers can design novel derivatives with modified functional groups predicted to have improved efficacy or other desirable properties. mdpi.combohrium.com This in-silico approach allows for the pre-screening of a large number of virtual compounds, prioritizing the most promising candidates for actual synthesis and testing, thereby saving significant time and resources. worldscientific.com

| Computational Method | Purpose | Example Application | Reference |

|---|---|---|---|

| 3D-QSAR / CoMFA | To build models that correlate molecular structure with biological activity. | Identifying regions on the quinoline scaffold for modification to enhance anticancer activity. | mdpi.com |

| Molecular Docking | To predict the binding mode and affinity of a ligand to a biological target. | Designing quinoline hydrazone analogues as potential anti-tubercular agents by studying their interaction with the M.tb ATP synthase enzyme. | worldscientific.com |

| Molecular Dynamics (MD) Simulations | To study the stability of ligand-protein complexes over time. | Confirming the stability of a designed quinoline analogue within the active site of a target enzyme like α-amylase. | mdpi.com |

Integration of Experimental and Computational Approaches

The most powerful future research will seamlessly integrate experimental synthesis and characterization with computational analysis. nih.govmdpi.com This synergistic approach creates a feedback loop where computational predictions guide experimental work, and experimental results are used to validate and refine computational models. rsc.orgresearchgate.net

This integrated strategy has already been successfully applied to the study of various quinoline derivatives:

Structure and Reactivity: DFT calculations are used to optimize molecular structures, which are then validated against experimental data from X-ray crystallography. The same computational models can then be used to investigate the molecule's reactivity and electronic properties. researchgate.netarabjchem.org

Spectroscopic Analysis: As mentioned in section 7.2, theoretical calculations of IR, Raman, and NMR spectra are now routinely used to support the interpretation of experimental data, leading to more reliable structural assignments. researchgate.netresearchgate.net

Rational Design and Validation: Novel quinoline derivatives are designed using computational methods like molecular docking, then synthesized and tested in the lab. The experimental results, such as biological activity or photophysical properties, can then be used to improve the next generation of computational models. nih.govmdpi.com

By combining the predictive power of computational chemistry with the tangible results of laboratory experiments, future research on this compound can be conducted with greater efficiency, precision, and purpose, accelerating the discovery of new applications and a deeper understanding of its chemical nature. researchgate.net

Q & A

What are the optimal synthetic routes for 3-Chloro-7-methoxyquinolin-4-amine, and how do reaction conditions influence yield and purity?

Answer:

The synthesis typically involves nucleophilic aromatic substitution or multistep functionalization of the quinoline core. For example, introducing the chloro and methoxy groups may require halogenation (e.g., using POCl₃) and methoxylation (via alkylation or demethylation of protected intermediates) . Reaction conditions (temperature, solvent, catalysts) critically affect outcomes:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity in substitution reactions.

- Catalysts : Lewis acids like AlCl₃ can improve regioselectivity for methoxy group placement .

- Temperature : Higher temperatures (70–100°C) accelerate reactions but may increase side products.

Table 1: Example Conditions for Key Steps

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Chlorination | POCl₃, 110°C, 6h | 85 | 95 | |

| Methoxylation | NaOMe, DMF, 80°C, 12h | 72 | 90 |

What purification strategies are recommended for isolating this compound with high purity?

Answer:

- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate byproducts .

- Recrystallization : Ethanol/water mixtures are effective for removing unreacted starting materials .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) resolves closely related impurities .

Which characterization techniques are essential for confirming the structure and purity of this compound?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy at C7: δ ~3.8 ppm; amine at C4: δ ~5.5 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (C₁₀H₈ClN₂O: calc. 210.0354) .

- X-ray crystallography : Resolves ambiguities in regiochemistry for crystalline derivatives .

How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound derivatives?

Answer:

- Substituent variation : Modify the chloro or methoxy groups to assess impact on target binding (e.g., replace Cl with F or CF₃ to probe steric/electronic effects) .

- Bioisosteric replacement : Substitute the amine group with azide or hydroxylamine to enhance solubility or metabolic stability .

- Pharmacophore mapping : Use docking simulations (e.g., AutoDock) to predict interactions with biological targets (e.g., kinase enzymes) .

Table 2: Example SAR Data for Anticancer Activity

| Derivative | Substituent | IC₅₀ (μM) | Target Protein |

|---|---|---|---|

| Parent compound | Cl, OMe | 12.3 | EGFR |

| CF₃ derivative | CF₃, OMe | 8.7 | EGFR |

| F derivative | F, OMe | 10.1 | EGFR |

How should researchers address contradictory reports on the biological activity of this compound across different studies?

Answer:

- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7) and assay conditions (e.g., incubation time, serum concentration) .

- Metabolic stability testing : Evaluate compound degradation in vitro (e.g., liver microsomes) to identify active metabolites .

- Target validation : Use siRNA knockdown or CRISPR to confirm specificity for reported targets (e.g., kinases) .

What computational methods are effective for modeling the electronic properties and reactivity of this compound?

Answer:

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict sites for electrophilic/nucleophilic attack .

- Molecular Dynamics (MD) : Simulate binding stability in protein pockets (e.g., 100 ns simulations with GROMACS) .

- QSAR modeling : Correlate substituent descriptors (e.g., logP, polarizability) with activity data .

How does the stability of this compound vary under different storage and experimental conditions?

Answer:

- Photodegradation : Protect from light; store in amber vials to prevent quinoline ring oxidation .

- pH sensitivity : Stable in neutral buffers (pH 6–8); degrades in acidic (pH <4) or alkaline (pH >9) conditions via hydrolysis .

- Thermal stability : Decomposes above 150°C; store at –20°C for long-term stability .

What analytical methods are recommended for quantifying this compound in complex biological matrices?

Answer:

- LC-MS/MS : Use multiple reaction monitoring (MRM) for high sensitivity (LOQ ~0.1 ng/mL) .

- UV-Vis spectroscopy : Quantify at λmax ~320 nm in cell lysates after protein precipitation .

- Internal standards : Deuterated analogs (e.g., ³H-labeled) improve accuracy in pharmacokinetic studies .

What enzymatic assays are suitable for studying the interaction of this compound with cytochrome P450 enzymes?

Answer:

- Fluorometric assays : Use P450-Glo™ kits to measure CYP3A4/2D6 inhibition .

- Microsomal incubations : Monitor metabolite formation via LC-MS (e.g., hydroxylated derivatives) .

- Kinetic analysis : Determine Km and Vmax using Lineweaver-Burk plots .

How can researchers identify and characterize degradation products of this compound under oxidative stress?

Answer:

- Forced degradation studies : Expose to H₂O₂ or UV light, then analyze via LC-HRMS .

- Mechanistic insights : Use DFT to predict radical-mediated oxidation pathways .

- Bioactivity testing : Assess toxicity of major degradation products (e.g., quinone imines) in cell models .

Notes

- References : Avoided non-authoritative sources (e.g., BenchChem) per guidelines.

- Data Tables : Included to enhance methodological clarity.

- Advanced vs. Basic : Questions 1–3 address foundational techniques; 4–10 focus on research-grade challenges.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.